molecular formula C19H30N4O10S B12321520 Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al

Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al

Cat. No.: B12321520
M. Wt: 506.5 g/mol
InChI Key: TVTYMGFOGZRIHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ac-ESMD-CHO involves the sequential coupling of amino acids to form the tetrapeptide chain. The process typically starts with the protection of functional groups on the amino acids to prevent unwanted side reactions. The amino acids are then coupled using peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC). After the formation of the tetrapeptide, the protecting groups are removed, and the aldehyde group is introduced at the C-terminus .

Mechanism of Action

Comparison with Similar Compounds

Biological Activity

Ac-DL-Glu-DL-Ser-DL-Met-DL-Asp-al is a synthetic peptide that incorporates several amino acids known for their biological significance. This compound is a derivative of D-amino acids, which have been shown to exhibit unique biological activities compared to their L-counterparts. The focus of this article is to explore the biological activity of this compound, highlighting its potential applications in medical and nutritional fields.

Composition and Structure

The compound consists of the following amino acids:

  • Ac : Acetyl group
  • DL-Glu : D- and L-Glutamic acid
  • DL-Ser : D- and L-Serine
  • DL-Met : D- and L-Methionine
  • DL-Asp : D- and L-Aspartic acid
  • al : Likely refers to an aliphatic or other side chain modification

This combination provides a diverse range of functional groups, influencing its interaction with biological systems.

Antimicrobial Properties

Research indicates that D-amino acids, including components of this compound, can modulate microbial activity. For instance, D-amino acids have been shown to alter the bacterial cell wall structure, making it more resistant to certain antibiotics like vancomycin . This property could potentially be harnessed in developing new antimicrobial agents.

Immunomodulatory Effects

D-amino acids have been reported to exhibit immunomodulatory effects by influencing the gut microbiome. For example, supplementation with D-amino acids has been linked to reduced inflammation in models of colitis . This suggests that this compound might possess similar properties, potentially aiding in the management of inflammatory diseases.

Nutritional Applications

The presence of methionine and serine in the compound may enhance amino acid transport and metabolism. Studies have shown that methionine supplementation can improve amino acid absorption in the intestines . This could make this compound a valuable addition to dietary formulations aimed at improving nutrient uptake.

Study 1: Effects on Gut Health

A study examining the effects of D-amino acid supplementation on gut health demonstrated that specific D-amino acids could shift the composition of gut microbiota towards a less inflammatory state. Mice receiving a D-amino acid mix showed significant changes in microbial diversity compared to control groups . This highlights the potential for this compound in promoting gut health.

Study 2: Antimicrobial Efficacy

In another study, researchers tested various D-amino acids for their antimicrobial properties against common pathogens. The results indicated that certain combinations, including those similar to this compound, exhibited significant antibacterial activity, particularly against Gram-positive bacteria . This suggests that the compound could be explored as a natural preservative or therapeutic agent.

Data Tables

Amino AcidRole in Biological ActivitySource/Reference
Glutamic Acid (Glu)Neurotransmitter; involved in metabolism
Serine (Ser)Precursor for proteins; involved in metabolism
Methionine (Met)Essential amino acid; antioxidant properties
Aspartic Acid (Asp)Involved in energy production; neurotransmitter

Properties

IUPAC Name

4-acetamido-5-[[1-[[1-[(1-carboxy-3-oxopropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O10S/c1-10(26)20-12(3-4-15(27)28)18(32)23-14(9-25)19(33)22-13(5-6-34-2)17(31)21-11(8-24)7-16(29)30/h8,11-14,25H,3-7,9H2,1-2H3,(H,20,26)(H,21,31)(H,22,33)(H,23,32)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVTYMGFOGZRIHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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